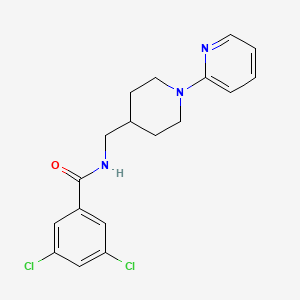

3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

Description

3,5-Dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with dichloro groups and a piperidine ring linked to a pyridine moiety

Properties

IUPAC Name |

3,5-dichloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2N3O/c19-15-9-14(10-16(20)11-15)18(24)22-12-13-4-7-23(8-5-13)17-3-1-2-6-21-17/h1-3,6,9-11,13H,4-5,7-8,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNORQAMYNCKWLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The dichloro groups are introduced through halogenation reactions, while the piperidine and pyridine rings are constructed through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield. Additionally, purification methods such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzamide core.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typical reagents.

Substitution: Strong nucleophiles like sodium azide (NaN3) or alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or esters.

Reduction: Amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its structural complexity makes it a valuable intermediate for the synthesis of more complex molecules.

Biology: In biological research, 3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is studied for its potential biological activities, such as enzyme inhibition or receptor binding. It can serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects. It may be investigated for its use in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and polymers. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit enzymes involved in disease processes or activate receptors that trigger therapeutic responses.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways, such as kinases or proteases.

Receptor Binding: It may bind to receptors on cell surfaces, leading to the activation or inhibition of signaling pathways.

Comparison with Similar Compounds

3,5-Dichloro-N-(piperidin-4-ylmethyl)benzamide: This compound lacks the pyridine moiety, resulting in different biological activities.

3,5-Dichloro-N-(pyridin-2-ylmethyl)benzamide: This compound has a different linker between the benzamide core and the pyridine ring, leading to variations in its chemical properties and biological effects.

Uniqueness: 3,5-Dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide stands out due to its unique structural features, which contribute to its distinct biological and chemical properties. Its combination of dichloro groups, piperidine ring, and pyridine moiety provides a versatile platform for further modifications and applications.

Biological Activity

3,5-Dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound characterized by its unique structural features, including a benzamide core with dichloro substitutions and a piperidine ring linked to a pyridine moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, including enzyme inhibition and receptor binding.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 364.3 g/mol. The compound features two chlorine atoms at the 3 and 5 positions of the benzamide structure, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.3 g/mol |

| CAS Number | 1235324-52-3 |

The biological activity of this compound primarily involves its interaction with specific molecular targets, which can include enzymes and receptors. The following mechanisms have been identified:

Enzyme Inhibition:

The compound may inhibit key enzymes involved in various disease pathways, such as kinases or proteases. This inhibition can lead to the modulation of critical biological processes.

Receptor Binding:

It may bind to specific receptors on cell surfaces, triggering either activation or inhibition of signaling pathways that are crucial for cellular responses.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

-

Anticancer Potential:

Preclinical studies have shown that this compound has potential therapeutic effects against various cancer types. For example, it has been evaluated for its efficacy in inhibiting tumor growth in vitro and in vivo models. -

Anti-inflammatory Effects:

The compound has demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. -

Antimicrobial Activity:

Some studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further development as antibacterial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

-

Study on Enzyme Inhibition:

A related compound was tested for its ability to inhibit Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS), showing an IC50 value of 288 nM, indicating moderate enzyme inhibition . -

Anticancer Activity Evaluation:

Another study assessed the anticancer properties of a related benzamide derivative, which showed IC50 values ranging from 0.87 to 12.91 μM against breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming standard treatments like 5-Fluorouracil .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,5-Dichloro-N-(piperidin-4-ylmethyl)benzamide | Lacks pyridine moiety | Different enzyme inhibition profile |

| 3,5-Dichloro-N-(pyridin-2-ylmethyl)benzamide | Different linker between benzamide core and pyridine | Variations in chemical properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.